molecular formula C24H16N2O4S2 B12935174 2,2'-Diamino-[1,1'-bidibenzo[b,d]thiophene] 5,5,5',5'-tetraoxide

2,2'-Diamino-[1,1'-bidibenzo[b,d]thiophene] 5,5,5',5'-tetraoxide

Cat. No.: B12935174
M. Wt: 460.5 g/mol
InChI Key: IBXYIQBWWKNLHN-UHFFFAOYSA-N
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Description

2,2’-Diamino-[1,1’-bidibenzo[b,d]thiophene] 5,5,5’,5’-tetraoxide is a complex organic compound characterized by its unique structure, which includes two amino groups and a tetraoxide functional group attached to a bidibenzo[b,d]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Diamino-[1,1’-bidibenzo[b,d]thiophene] 5,5,5’,5’-tetraoxide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2’-Diamino-[1,1’-bidibenzo[b,d]thiophene] 5,5,5’,5’-tetraoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the tetraoxide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,2’-Diamino-[1,1’-bidibenzo[b,d]thiophene] 5,5,5’,5’-tetraoxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-Diamino-[1,1’-bidibenzo[b,d]thiophene] 5,5,5’,5’-tetraoxide exerts its effects involves interactions with specific molecular targets and pathways. The amino groups can form hydrogen bonds and interact with various enzymes and receptors, while the tetraoxide group can participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3,7-Diaminodibenzo[b,d]thiophene 5,5-dioxide: Similar structure but with different functional groups.

    3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide: Contains bromine atoms instead of amino groups.

    5,5-Dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid: Features carboxylic acid groups instead of amino groups.

Uniqueness

2,2’-Diamino-[1,1’-bidibenzo[b,d]thiophene] 5,5,5’,5’-tetraoxide is unique due to its combination of amino and tetraoxide functional groups, which confer distinct chemical reactivity and potential applications compared to similar compounds. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various research fields.

Properties

Molecular Formula

C24H16N2O4S2

Molecular Weight

460.5 g/mol

IUPAC Name

1-(2-amino-5,5-dioxodibenzothiophen-1-yl)-5,5-dioxodibenzothiophen-2-amine

InChI

InChI=1S/C24H16N2O4S2/c25-15-9-11-19-21(13-5-1-3-7-17(13)31(19,27)28)23(15)24-16(26)10-12-20-22(24)14-6-2-4-8-18(14)32(20,29)30/h1-12H,25-26H2

InChI Key

IBXYIQBWWKNLHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=CC(=C3C4=C(C=CC5=C4C6=CC=CC=C6S5(=O)=O)N)N

Origin of Product

United States

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